REACTION_CXSMILES
|
O[CH2:2][CH2:3][NH:4][C:5]([C:7]1[NH:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[N:8]=1)=[O:6].S(Cl)(Cl)=O>CN(C=O)C>[C:5]1(=[O:6])[C:7]2=[N:11][C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[N:8]2[CH2:2][CH2:3][NH:4]1
|
Name
|
|
Quantity
|
896 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated at 150° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After this time, the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned between water (20 mL) and methylene chloride (20 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with methylene chloride (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NCCN2C1=NC1=C2C=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 672 mg | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |